2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
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Overview
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is an organic compound that features a biphenyl group linked to an acetohydrazide moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the following steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-hydroxybiphenyl with an appropriate alkylating agent under basic conditions.
Synthesis of the acetohydrazide: The biphenyl ether is then reacted with acetohydrazide in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl ether linkage can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Oxides of the hydrazide group.
Reduction products: Amines.
Substitution products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)acetohydrazide: Lacks the phenylpropenylidene group.
N’-(3-phenyl-2-propenylidene)acetohydrazide: Lacks the biphenyl ether linkage.
Uniqueness
The presence of both the biphenyl ether and the phenylpropenylidene groups in 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide makes it unique, potentially offering a combination of properties not found in the individual similar compounds.
Properties
CAS No. |
307942-20-7 |
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Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-24-17-7-10-19-8-3-1-4-9-19)18-27-22-15-13-21(14-16-22)20-11-5-2-6-12-20/h1-17H,18H2,(H,25,26)/b10-7+,24-17+ |
InChI Key |
GBADDGVAJUYRNR-VQSRTKSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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